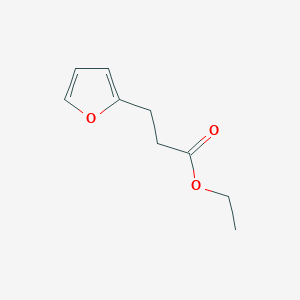

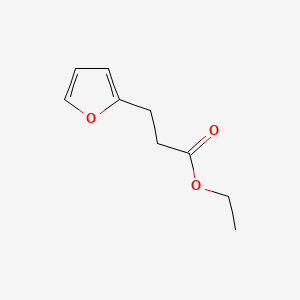

Ethyl 2-furanpropionate

Description

Properties

IUPAC Name |

ethyl 3-(furan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIWZQQFSTZZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064917 | |

| Record name | Ethyl 2-furanpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Yellow liquid; Fruity pineapple aroma | |

| Record name | Ethyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl 3-(2-furyl)propanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

260.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl 3-(2-furyl)propanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.051-1.058 | |

| Record name | Ethyl 3-(2-furyl)propanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-90-0 | |

| Record name | Ethyl 2-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-furanpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-furanpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanpropanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-furanpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl furan-2-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-FURANPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RAP445QD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24.5 °C | |

| Record name | Ethyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-Furanpropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-furanpropionate, also known as ethyl 3-(furan-2-yl)propanoate, is a furan derivative with applications in the flavor and fragrance industries.[1] Its chemical structure, consisting of a furan ring attached to a propionate ethyl ester, imparts a unique combination of aromatic and ester characteristics, making it a subject of interest for chemical synthesis and potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, supported by available data and general principles of heterocyclic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol [2] |

| CAS Number | 10031-90-0[3] |

| Appearance | Pale yellow to yellow clear liquid[1] |

| Odor | Sweet, fruity, pineapple, balsam[4] |

| Boiling Point | 212 °C (lit.)[5], 260.00 °C @ 760.00 mm Hg[1][6] |

| Melting Point | 24.00 to 25.00 °C @ 760.00 mm Hg[1], 24.5 °C[6] |

| Density | 1.054 g/mL at 25 °C (lit.)[5] |

| Refractive Index | n20/D 1.459 (lit.)[5] |

| Solubility | Very slightly soluble in water[1][6]. Soluble in alcohol.[1][6] |

| Vapor Pressure | 0.148000 mmHg @ 25.00 °C (est)[1] |

| Flash Point | 196.00 °F TCC (91.11 °C)[1] |

| LogP (o/w) | 2.015 (est)[1] |

Reactivity

The reactivity of this compound is primarily dictated by the furan ring and the ethyl ester functional group.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic heterocycle, making it more reactive towards electrophilic substitution than benzene.[7][8] The oxygen heteroatom donates its lone pair of electrons to the aromatic system, increasing the electron density at the carbon atoms, particularly at the C2 and C5 positions.[9]

Key reactions involving the furan ring include:

-

Electrophilic Substitution: Furan undergoes typical electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[9] The substitution occurs preferentially at the 2-position.

-

Hydrogenation: The furan ring can be hydrogenated to yield dihydrofuran and subsequently tetrahydrofuran.[7]

-

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts.[7][9]

-

Ring Opening: In the presence of strong acids, the furan ring is susceptible to ring-opening reactions.[10]

The propionate side chain at the 2-position of the furan ring will influence the regioselectivity of these reactions.

Reactivity of the Ethyl Ester Group

The ethyl ester group undergoes reactions typical of carboxylic acid esters, including:

-

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to 2-furanpropanoic acid and ethanol.

-

Transesterification: The ethyl group can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester can be reduced to the corresponding alcohol, 3-(furan-2-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride.

-

Reaction with Nucleophiles: The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles.

Thermal Decomposition

While specific experimental data on the thermal decomposition of this compound is limited, the behavior of other simple ethyl esters provides a strong indication of its likely decomposition pathway. The thermal pyrolysis of ethyl esters, such as ethyl formate, ethyl acetate, and ethyl propionate, is known to proceed through a unimolecular six-centered transition state, leading to the formation of ethylene and the corresponding carboxylic acid.[11][12][13]

Therefore, it is anticipated that upon heating, this compound will decompose to yield ethylene and 2-furanpropanoic acid.

Figure 1: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and specific reactivity studies of this compound are not extensively available in the public domain. However, based on general organic chemistry principles and literature on related compounds, the following workflows can be proposed.

General Synthetic Workflow

The synthesis of this compound can be envisioned through the esterification of 2-furanpropanoic acid or via a multi-step synthesis starting from furan derivatives. A plausible synthetic route involves the reaction of a furan derivative with a suitable three-carbon electrophile followed by esterification.

Figure 2: A generalized workflow for the synthesis of this compound.

General Analytical Workflow

The purity and identity of this compound can be assessed using standard analytical techniques. A general workflow for the analysis is outlined below.

Figure 3: A generalized workflow for the analytical characterization of this compound.

Conclusion

This compound is a versatile molecule with well-defined chemical and physical properties. Its reactivity is characterized by the dual functionality of the electron-rich furan ring and the ethyl ester group. While specific, detailed experimental protocols for its synthesis and reactivity are not widely published, its behavior can be reliably predicted based on the established principles of organic chemistry. This guide provides a foundational understanding of this compound for researchers and professionals, facilitating its potential use in drug development and other scientific endeavors. Further experimental investigation is warranted to fully elucidate its reaction kinetics, mechanisms, and potential biological activities.

References

- 1. ethyl 3-(2-furyl) propanoate, 10031-90-0 [thegoodscentscompany.com]

- 2. Ethyl 3-(2-furyl)propionate, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. ETHYL 3-(2-FURYL)PROPIONATE | 10031-90-0 [amp.chemicalbook.com]

- 5. ETHYL 3-(2-FURYL)PROPIONATE | 10031-90-0 [chemicalbook.com]

- 6. This compound | C9H12O3 | CID 61450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Furan - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves | Hanson Research Group [hanson.stanford.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Profile of Ethyl 2-Furanpropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-furanpropionate (CAS No: 10031-90-0), a key fragrance and flavoring agent. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data

The structural elucidation and characterization of this compound are critically dependent on various spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | t | 1H | H-5 (furan) |

| 6.25 | d | 1H | H-4 (furan) |

| 6.01 | d | 1H | H-3 (furan) |

| 4.10 | q | 2H | -O-CH₂ -CH₃ |

| 2.92 | t | 2H | Furan-CH₂ -CH₂- |

| 2.65 | t | 2H | -CH₂-CH₂ -COO- |

| 1.22 | t | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O (ester) |

| 155.0 | C -2 (furan, substituted) |

| 141.0 | C -5 (furan) |

| 110.2 | C -4 (furan) |

| 105.5 | C -3 (furan) |

| 60.5 | -O-CH₂ -CH₃ |

| 34.0 | -CH₂ -COO- |

| 23.5 | Furan-CH₂ - |

| 14.2 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2982 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1505 | Medium | C=C stretch (furan ring) |

| 1175 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 168 | 25 | [M]⁺ (Molecular Ion) |

| 95 | 100 | [C₅H₄O-CH₂]⁺ (Base Peak) |

| 81 | 60 | [C₅H₅O]⁺ |

| 43 | 45 | [CH₃CO]⁺ |

Experimental Protocols

Standardized protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard.[1]

-

Instrument Parameters: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[1]

FT-IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2][3][4] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.[2][3][5]

-

Instrument Parameters: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).[2]

-

Data Acquisition: A background spectrum of the clean KBr plates or the empty ATR crystal is recorded first.[5] The sample spectrum is then recorded, and the background is automatically subtracted by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.[6][7]

-

GC Parameters: A capillary column suitable for the analysis of volatile organic compounds is used. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of components.

-

MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-400 amu.

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of a liquid organic compound like this compound is depicted below.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. uoguelph.ca [uoguelph.ca]

In-Depth NMR Spectral Analysis of Ethyl 2-Furanpropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-furanpropionate. This compound, a key fragrance and flavor compound, presents a distinct spectral signature that is crucial for its identification and quality control in various applications, including pharmaceutical and nutraceutical formulations. This document outlines the detailed experimental protocols for acquiring high-resolution NMR spectra and offers an in-depth interpretation of the chemical shifts, coupling constants, and signal multiplicities.

Chemical Structure and Atom Numbering

The structural formula of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the assignment of NMR signals discussed in the subsequent sections.

Figure 1: Chemical structure of this compound with atom numbering.

Experimental Protocols

The following protocols describe the standard methodology for the acquisition and processing of ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Approximately 10-20 mg of this compound is accurately weighed for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which provides a lock signal for the spectrometer and is largely transparent in the ¹H NMR spectrum.

-

Internal Standard: A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube, ensuring a sample height of 4-5 cm. The tube is then capped to prevent solvent evaporation.

NMR Data Acquisition Workflow

Figure 2: Workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | zg30 | zgpg30 |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Acquisition Time | ~ 4 seconds | ~ 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2 seconds |

| Number of Scans | 16-32 | 1024-4096 |

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption line shape.

-

Baseline Correction: A polynomial function is applied to correct the baseline for a flat appearance.

-

Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: The chemical shifts of all peaks are determined, and for ¹H NMR, the relative area under each peak is integrated.

¹H NMR Spectral Data and Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl group and the furanpropionate moiety. The detailed assignments are provided in the table below.

| Signal Assignment (Atom #) | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| H11 | 1.25 | Triplet (t) | 7.1 | 3H |

| H1 | 2.62 | Triplet (t) | 7.7 | 2H |

| H2 | 2.95 | Triplet (t) | 7.7 | 2H |

| H10 | 4.14 | Quartet (q) | 7.1 | 2H |

| H6 | 6.01 | Doublet of doublets (dd) | 3.1, 0.8 | 1H |

| H5 | 6.28 | Doublet of doublets (dd) | 3.1, 1.9 | 1H |

| H3 | 7.30 | Doublet of doublets (dd) | 1.9, 0.8 | 1H |

Analysis of the ¹H NMR Spectrum:

-

Ethyl Group: The ethyl group gives rise to a characteristic triplet at 1.25 ppm for the methyl protons (H11) and a quartet at 4.14 ppm for the methylene protons (H10). The triplet multiplicity of H11 is due to coupling with the two adjacent H10 protons, and the quartet of H10 is due to coupling with the three adjacent H11 protons, both with a coupling constant of approximately 7.1 Hz.

-

Propionate Chain: The two methylene groups of the propionate chain appear as two distinct triplets. The triplet at 2.95 ppm is assigned to H2, which is adjacent to the furan ring, and the triplet at 2.62 ppm is assigned to H1, which is adjacent to the carbonyl group. Both signals show a coupling constant of 7.7 Hz due to their coupling with each other.

-

Furan Ring: The three protons on the furan ring appear in the aromatic region of the spectrum. The proton at the 5-position (H3) is the most downfield at 7.30 ppm, appearing as a doublet of doublets due to coupling with H5 and H6. The proton at the 4-position (H5) at 6.28 ppm is a doublet of doublets due to coupling with H3 and H6. The proton at the 3-position (H6) at 6.01 ppm also appears as a doublet of doublets due to coupling with H3 and H5.

¹³C NMR Spectral Data and Analysis

The proton-decoupled ¹³C NMR spectrum of this compound shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Signal Assignment (Atom #) | Chemical Shift (δ) / ppm |

| C11 | 14.2 |

| C1 | 24.8 |

| C2 | 34.5 |

| C10 | 60.4 |

| C6 | 105.2 |

| C5 | 110.1 |

| C3 | 141.0 |

| C4 | 155.9 |

| C7 | 172.5 |

Analysis of the ¹³C NMR Spectrum:

-

Aliphatic Carbons: The methyl carbon (C11) of the ethyl group resonates at the most upfield position, 14.2 ppm. The two methylene carbons of the propionate chain (C1 and C2) appear at 24.8 ppm and 34.5 ppm, respectively. The methylene carbon of the ethyl group (C10) is found at 60.4 ppm, shifted downfield due to its attachment to the electronegative oxygen atom.

-

Furan Ring Carbons: The carbons of the furan ring resonate in the range of 105-156 ppm. The carbon attached to the propionate chain (C4) is the most downfield of the furan carbons at 155.9 ppm. The other furan carbons, C3, C5, and C6, appear at 141.0 ppm, 110.1 ppm, and 105.2 ppm, respectively.

-

Carbonyl Carbon: The carbonyl carbon (C7) of the ester group shows the most downfield chemical shift at 172.5 ppm, which is characteristic for this functional group.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous fingerprint for the molecule's structure. The chemical shifts, multiplicities, and coupling constants are all consistent with the assigned structure. This detailed spectral analysis serves as a valuable reference for the quality control and characterization of this compound in research and industrial settings.

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-furanpropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl 2-furanpropionate, a key flavoring agent and fragrance ingredient. This document details the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates the correlation between molecular structure and spectral data.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound (C₉H₁₂O₃), IR spectroscopy is instrumental in confirming its chemical identity and purity. The molecule's structure, comprising an ethyl ester group and a furan ring, gives rise to a unique and identifiable IR spectrum.

Predicted Infrared Absorption Data for this compound

While a publicly available, comprehensive list of experimental vibrational frequencies for this compound is not readily accessible, a detailed prediction of its characteristic IR absorption peaks can be made based on its known functional groups. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3120 - 3100 | Medium | Furan C-H | Stretching |

| ~ 2985 - 2950 | Medium-Strong | Alkyl C-H (CH₃) | Asymmetric Stretching |

| ~ 2940 - 2900 | Medium | Alkyl C-H (CH₂) | Asymmetric Stretching |

| ~ 2875 - 2850 | Medium | Alkyl C-H (CH₃) | Symmetric Stretching |

| ~ 2850 - 2820 | Medium | Alkyl C-H (CH₂) | Symmetric Stretching |

| ~ 1735 | Strong | Ester C=O | Stretching |

| ~ 1590 - 1500 | Medium-Weak | Furan C=C | Stretching |

| ~ 1470 - 1440 | Medium | Alkyl C-H (CH₂/CH₃) | Bending (Scissoring/Asymmetric) |

| ~ 1390 - 1365 | Medium-Weak | Alkyl C-H (CH₃) | Bending (Symmetric) |

| ~ 1250 - 1150 | Strong | Ester C-O | Stretching (asymmetric) |

| ~ 1100 - 1000 | Medium | Ester C-O | Stretching (symmetric) |

| ~ 1015 | Medium | Furan Ring | Breathing |

| ~ 885 | Strong | Furan C-H | Out-of-plane Bending |

| ~ 740 | Strong | Furan Ring | Deformation |

Note: This data is predictive and based on typical infrared absorption frequencies for the respective functional groups. Actual experimental values may vary slightly.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method for analyzing liquid samples like this compound due to its simplicity and minimal sample preparation.

3.1. Instrumentation

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a Bruker Tensor 27 FT-IR with a DuraSamplIR II ATR accessory).[1]

-

The ATR crystal can be diamond or germanium.

3.2. Sample Preparation

This compound is a liquid and can be analyzed neat (without dilution).

3.3. Data Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol), followed by a dry tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.

-

-

Sample Spectrum:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Post-Measurement:

-

Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

-

Visualization of Spectral Correlations

The following diagrams illustrate the relationship between the functional groups in this compound and their characteristic IR absorption regions, as well as the experimental workflow.

Caption: Correlation of functional groups in this compound with their IR peaks.

Caption: Experimental workflow for ATR-FTIR analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-furanpropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-furanpropionate. Due to the limited availability of a public mass spectrum for this specific compound, this guide synthesizes information from the known fragmentation patterns of structurally related molecules, namely ethyl esters and furan derivatives, to propose a comprehensive fragmentation pathway. This document is intended to serve as a valuable resource for the identification and structural elucidation of this compound in complex matrices.

Predicted Mass Spectrometry Data

The fragmentation of this compound (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ) under electron ionization is anticipated to be driven by the functionalities present in the molecule: the furan ring and the ethyl propionate side chain. The fragmentation will likely proceed through several key pathways, including cleavage of the ester group, rearrangements, and fragmentation of the furan moiety.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their proposed chemical formulas, and their likely relative abundances based on the fragmentation patterns of similar compounds.

| m/z | Proposed Fragment Ion | Proposed Formula | Predicted Relative Abundance (%) | Notes |

| 168 | [M]⁺ | [C₉H₁₂O₃]⁺ | ~15 | Molecular Ion |

| 123 | [M - OCH₂CH₃]⁺ | [C₇H₇O₂]⁺ | ~40 | Loss of the ethoxy radical from the ester group. |

| 95 | [C₅H₃O-CH₂CH₂]⁺ | [C₇H₇O]⁺ | ~100 | Likely the base peak, resulting from subsequent loss of CO from the m/z 123 fragment. |

| 81 | [C₄H₃O-CH₂]⁺ | [C₅H₅O]⁺ | ~90 | Often a prominent peak in 2-substituted furans, likely formed by benzylic-type cleavage. |

| 67 | [C₄H₃O]⁺ | [C₄H₃O]⁺ | ~30 | Represents the furan ring with a methylene group attached, after loss of the rest of the side chain. |

| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ | ~25 | Ethoxy cation from the ester group. |

| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | ~50 | Ethyl cation, a common fragment from ethyl esters. |

Proposed Fragmentation Pathways

The electron ionization of this compound will generate a molecular ion ([M]⁺) at m/z 168. The subsequent fragmentation is proposed to follow these primary pathways:

-

Ester Cleavage: The most common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion. For this compound, this would result in a fragment at m/z 123 . Further loss of a neutral carbon monoxide (CO) molecule from this acylium ion would lead to a highly stable furfuryl-like cation at m/z 95 .

-

Benzylic-type Cleavage: The bond between the furan ring and the propionate side chain is analogous to a benzylic position. Cleavage at this position would result in the formation of a stable, resonance-delocalized furfuryl-type cation at m/z 81 .

-

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, a related rearrangement involving the transfer of a hydrogen atom from the ethyl group to the furan ring could lead to the elimination of a neutral ethene molecule, though this is considered a less probable pathway.

-

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, typically involving the loss of CO and C₂H₂. This would contribute to smaller fragments in the lower m/z region.

Fragmentation Pathway Diagram

Caption: Proposed fragmentation of this compound.

Experimental Protocols

A standard protocol for obtaining the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization.

Sample Preparation

A stock solution of this compound should be prepared in a volatile organic solvent such as methanol or ethyl acetate at a concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration of 1-10 µg/mL for GC-MS analysis.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for 1 minute.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full scan

-

Scan Range: m/z 40-400

Experimental Workflow Diagram

Caption: GC-MS workflow for this compound.

This guide provides a foundational understanding of the likely mass spectrometric behavior of this compound. Experimental verification is essential to confirm the proposed fragmentation patterns and relative ion abundances. Researchers can utilize the provided experimental protocol as a starting point for their analyses.

An In-depth Technical Guide to the Physical Properties of Ethyl 2-furanpropionate

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 2-furanpropionate, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise and reliable data for their work.

Chemical Identity

-

Chemical Name: Ethyl 3-(furan-2-yl)propanoate

-

Synonyms: this compound, Ethyl 3-(2-furyl)propanoate

-

CAS Number: 10031-90-0

-

Molecular Formula: C₉H₁₂O₃

-

Molecular Weight: 168.19 g/mol

Physical Properties Data

The experimentally determined physical properties of this compound are summarized in the table below. These values have been compiled from various reputable sources.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 260.0 °C | @ 760.0 mmHg | [1] |

| 212 °C | Not Specified | [2] | |

| 94-98 °C | @ 4 mmHg | [3] | |

| Density | 1.051 - 1.058 g/mL | Not Specified | [1] |

| 1.054 g/mL | @ 25 °C | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid organic compounds such as this compound.

The capillary method, often employing a Thiele tube, is a common and efficient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube or an oil bath with a stirrer

-

High-temperature thermometer

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid for the bath (e.g., mineral oil, silicone oil)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then immersed in the Thiele tube or oil bath.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[1][3] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The mass of a clean, dry, and empty pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

The vessel is then filled with the liquid sample up to a calibrated mark. Care is taken to avoid air bubbles.

-

The filled vessel is placed in a water bath to bring the liquid to a specific temperature (e.g., 25 °C), as density is temperature-dependent.

-

The outside of the vessel is carefully dried, and its mass is measured again.

-

The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.

-

The volume of the liquid is known from the calibration of the pycnometer or the reading from the graduated cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.[4][5]

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

Solubility of Ethyl 2-furanpropionate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-Furanpropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. This compound, a key intermediate in the synthesis of various pharmaceuticals and a notable flavoring agent, possesses a solubility profile that is critical for its application in drug development, chemical synthesis, and purification processes. While extensive quantitative solubility data for this specific compound is not widely published, this guide outlines a robust experimental protocol for its determination. This document also discusses the expected solubility trends based on the physicochemical properties of this compound and related furan derivatives and esters.

Introduction

This compound (also known as ethyl 3-(furan-2-yl)propanoate) is a heterocyclic organic compound with the molecular formula C₉H₁₂O₃. Its structure, featuring a furan ring and an ethyl ester group, dictates its solubility characteristics. Generally, furan and its derivatives are soluble in common organic solvents such as alcohol, ether, and acetone, while showing slight solubility in water.[1][2] Esters, depending on their carbon chain length, also exhibit a range of solubilities in organic solvents. Qualitative data indicates that this compound is soluble in ethanol and very slightly soluble in water.[3] One source provides a predicted water solubility of 2.11 g/L.[4] A more specific estimated water solubility is 524.5 mg/L at 25 °C.[4]

A thorough understanding of the quantitative solubility of this compound in a variety of organic solvents is essential for process optimization, formulation development, and ensuring reproducible results in a research and development setting. This guide provides a detailed methodology to empower researchers to generate precise and reliable solubility data for their specific applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 212 °C |

| Melting Point | 25 °C |

| LogP (o/w) | 2.015 (estimated)[4] |

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This protocol details the procedure for determining the solubility of this compound.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (drying oven and desiccator)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solute is crucial to ensure a saturated solution at equilibrium.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Analysis

The concentration of this compound in the diluted saturated solution can be determined by a suitable analytical method.

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry container (e.g., a glass petri dish).

-

Transfer a known volume of the filtered, saturated solution (without dilution) to the container.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of dissolved this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted, filtered, saturated sample into the HPLC system.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Calculation of Solubility

Calculate the solubility using the following formula, accounting for any dilution factors:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

Visual Representation of Experimental Workflow

References

IUPAC name and CAS number for Ethyl 3-(furan-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(furan-2-yl)propanoate, a furan derivative with applications in the flavor and fragrance industry and as a reagent in organic synthesis. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and an overview of its potential biological activities. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Chemical Identity and Properties

Ethyl 3-(furan-2-yl)propanoate is a chemical compound with the molecular formula C₉H₁₂O₃. Its IUPAC name is ethyl 3-(furan-2-yl)propanoate, and it is also commonly referred to as ethyl 3-(2-furyl)propanoate. The Chemical Abstracts Service (CAS) has assigned the number 10031-90-0 to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-(furan-2-yl)propanoate is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 10031-90-0 |

| IUPAC Name | ethyl 3-(furan-2-yl)propanoate |

| Synonyms | Ethyl 3-(2-furyl)propanoate, Ethyl 3-(2-furyl)propionate |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 212 °C |

| Density | 1.054 g/mL at 25 °C |

| Refractive Index | 1.459 at 20 °C |

Spectral Data

The structural elucidation of Ethyl 3-(furan-2-yl)propanoate is confirmed by various spectroscopic techniques. While specific spectra are not included here, researchers can obtain this data from commercial suppliers or through their own analysis.

Synthesis of Ethyl 3-(furan-2-yl)propanoate

The synthesis of Ethyl 3-(furan-2-yl)propanoate is a multi-step process that begins with the condensation of furfural, followed by hydrogenation and finally esterification. A detailed experimental protocol for each step is provided below.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthesis pathway for Ethyl 3-(furan-2-yl)propanoate.

Experimental Protocols

Step 1: Synthesis of 3-(Furan-2-yl)acrylic acid (Furacrylic acid)

This step involves the Perkin condensation of furfural with acetic anhydride and sodium acetate.

-

Materials: Furfural, acetic anhydride, anhydrous sodium acetate.

-

Procedure:

-

A mixture of furfural, acetic anhydride, and anhydrous sodium acetate is heated under reflux for 5 hours.

-

The reaction mixture is then poured into a large volume of water and boiled for 15 minutes.

-

Sodium carbonate is added to the hot solution until it is alkaline.

-

The solution is filtered and the filtrate is acidified with hydrochloric acid to precipitate the furacrylic acid.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from hot water to yield pure 3-(furan-2-yl)acrylic acid.

-

Step 2: Synthesis of 3-(Furan-2-yl)propanoic acid

This step involves the hydrogenation of the double bond in furacrylic acid.

-

Materials: 3-(Furan-2-yl)acrylic acid, sodium amalgam (2.5%), ethanol.

-

Procedure:

-

3-(Furan-2-yl)acrylic acid is dissolved in ethanol.

-

Sodium amalgam is gradually added to the solution with stirring and cooling to maintain a moderate reaction temperature.

-

After the reaction is complete, the mixture is acidified with hydrochloric acid.

-

The ethanol is removed by distillation, and the remaining aqueous solution is extracted with ether.

-

The ethereal extract is dried over anhydrous sodium sulfate, and the ether is evaporated to give 3-(furan-2-yl)propanoic acid.

-

Step 3: Synthesis of Ethyl 3-(furan-2-yl)propanoate

This final step is a Fischer esterification of the carboxylic acid with ethanol.

-

Materials: 3-(Furan-2-yl)propanoic acid, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

A solution of 3-(furan-2-yl)propanoic acid in absolute ethanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The mixture is heated under reflux for 4-6 hours.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ether and washed successively with water, sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude ester is purified by vacuum distillation to afford pure Ethyl 3-(furan-2-yl)propanoate.

-

Applications and Biological Activity

Ethyl 3-(furan-2-yl)propanoate is primarily utilized in the flavor and fragrance industry due to its characteristic fruity aroma. In the context of scientific research, it serves as a versatile building block in organic synthesis.

Use in Organic Synthesis

This compound can be employed as a photooxidation sensitizer in various chemical transformations. Its furan moiety can undergo a range of reactions, making it a useful intermediate for the synthesis of more complex molecules.

Biological Activity

While extensive biological studies on Ethyl 3-(furan-2-yl)propanoate are limited, some preliminary data and studies on related compounds suggest potential areas of interest for drug development professionals.

-

Antimicrobial Activity of Related Compounds: Research on derivatives of 3-aryl-3-(furan-2-yl)propanoic acid has demonstrated antimicrobial activity against various pathogens.[1][2] Although this activity has not been directly confirmed for Ethyl 3-(furan-2-yl)propanoate itself, it suggests that the furanpropanoate scaffold may be a promising starting point for the development of new antimicrobial agents.

-

Dermal Effects: There are reports indicating that Ethyl 3-(furan-2-yl)propanoate may cause skin reactions upon topical application in mice.[3] This highlights the need for careful handling and further toxicological evaluation.

The logical relationship for investigating the potential of Ethyl 3-(furan-2-yl)propanoate in drug discovery, based on the activity of its derivatives, is outlined below.

References

An In-depth Technical Guide to Ethyl 2-Furanpropionate: Molecular Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of Ethyl 2-furanpropionate. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis and analysis are provided.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name ethyl 3-(furan-2-yl)propanoate, is a furan derivative with the molecular formula C₉H₁₂O₃.[1] Its chemical structure consists of a furan ring attached to a propionate ethyl ester group at the second position.

Molecular Structure:

Source: PubChem CID 61450

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 10031-90-0 | [1][2] |

| Molecular Formula | C₉H₁₂O₃ | [1] |

| Molecular Weight | 168.19 g/mol | [3] |

| IUPAC Name | ethyl 3-(furan-2-yl)propanoate | |

| Synonyms | Ethyl 3-(2-furyl)propanoate, 2-Furanpropanoic acid, ethyl ester | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Odor | Fruity, pineapple, sweet | [4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from furfural. The general synthetic pathway involves a Perkin condensation, followed by hydrogenation and subsequent esterification.

Caption: A diagram illustrating the multi-step synthesis of this compound from furfural.

Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(2-Furyl)acrylic acid (Perkin Condensation) [4]

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine furfural, acetic anhydride, and anhydrous sodium acetate.

-

Heat the mixture to reflux for 5-6 hours.

-

After cooling, pour the reaction mixture into a large volume of water.

-

Boil the aqueous mixture with activated charcoal and filter it hot.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3-(2-furyl)acrylic acid.

-

Recrystallize the crude product from hot water to obtain purified 3-(2-furyl)acrylic acid.

Step 2: Synthesis of 3-(2-Furyl)propanoic acid (Hydrogenation) [4]

-

Dissolve the purified 3-(2-furyl)acrylic acid in a suitable solvent, such as ethanol, in a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel.[4]

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter off the catalyst and evaporate the solvent under reduced pressure to yield 3-(2-furyl)propanoic acid.

Step 3: Synthesis of this compound (Esterification) [4]

-

In a round-bottom flask, dissolve 3-(2-furyl)propanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

After cooling, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent, like diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Spectroscopic and Chromatographic Analysis

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and chromatographic techniques.

Caption: A diagram showing the analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.25 | t | 7.1 | -OCH₂CH₃ |

| 2.70 | t | 7.5 | -CH₂-CO- |

| 3.00 | t | 7.5 | Furan-CH₂- |

| 4.15 | q | 7.1 | -OCH₂CH₃ |

| 6.05 | d | 3.1 | Furan H3 |

| 6.28 | dd | 3.1, 1.9 | Furan H4 |

| 7.30 | d | 1.9 | Furan H5 |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 14.2 | -OCH₂CH₃ |

| 25.0 | Furan-CH₂- |

| 34.5 | -CH₂-CO- |

| 60.5 | -OCH₂- |

| 105.5 | Furan C3 |

| 110.1 | Furan C4 |

| 141.2 | Furan C5 |

| 155.0 | Furan C2 |

| 172.5 | C=O |

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Weak | C-H stretch (furan ring) |

| ~2980, ~2940 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1505, ~1560 | Medium | C=C stretch (furan ring) |

| ~1180 | Strong | C-O stretch (ester) |

Experimental Protocol for IR Spectroscopy:

-

For liquid samples, a small drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Table 5: Major Mass Fragments in the GC-MS of this compound

| m/z | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 123 | [M - OCH₂CH₃]⁺ |

| 95 | [Furan-CH₂CH₂]⁺ |

| 81 | [Furan-CH₂]⁺ |

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

High-Performance Liquid Chromatography (HPLC)

Table 6: HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid) |

| Gradient | Start with 30% Acetonitrile, increase to 80% over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Analysis: Inject the sample and run the analysis using the parameters outlined in Table 6.

-

Quantification: Determine the purity of the sample by calculating the peak area percentage of the main component.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethyl 3-(furan-2-yl)propanoate | CymitQuimica [cymitquimica.com]

- 4. ETHYL 3-(2-FURYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 2-amino-3-(furan-2-yl)propanoate | C9H13NO3 | CID 22608494 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initially identified as a significant metabolite of prescription omega-3-acid ethyl ester supplements, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) has emerged as a potent modulator of lipid metabolism. This technical guide synthesizes the current understanding of CMPF's role in lipid homeostasis, detailing its mechanism of action, providing quantitative data from key studies, and outlining experimental protocols for its investigation. CMPF's ability to prevent and reverse hepatic steatosis, improve insulin sensitivity, and enhance fatty acid oxidation positions it as a molecule of significant interest for therapeutic development in metabolic diseases.

Introduction

While the user's initial query focused on ethyl 2-furanpropionate, scientific literature review reveals that the biologically active compound driving significant effects on lipid metabolism is its metabolite, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF).[1] CMPF is an abundant metabolite found in human plasma and urine following supplementation with omega-3-acid ethyl esters. Research has demonstrated that CMPF administration in animal models mimics the beneficial metabolic effects observed with omega-3 fatty acid supplementation, including the amelioration of dyslipidemia and insulin resistance.[1] This guide provides an in-depth exploration of the molecular mechanisms underpinning CMPF's effects on lipid metabolism.

Mechanism of Action: A Multi-pronged Approach to Lipid Regulation

CMPF exerts its influence on lipid metabolism through a coordinated series of molecular events, primarily centered in the liver. The core mechanisms identified to date include the direct inhibition of a key lipogenic enzyme, the induction of a potent metabolic hormone, and the long-term suppression of a master transcriptional regulator of fat synthesis.

Direct Inhibition of Acetyl-CoA Carboxylase (ACC)

CMPF acts as a direct inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical building block for fatty acid chains. By inhibiting ACC, CMPF effectively curtails the synthesis of new fatty acids. There are two main isoforms of ACC: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the mitochondria and regulates fatty acid oxidation. Studies have shown that CMPF treatment leads to a significant reduction in the activity of both ACC1 and ACC2. This dual inhibition not only reduces lipogenesis but also promotes the oxidation of existing fatty acids by decreasing malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for beta-oxidation.

Induction of Fibroblast Growth Factor 21 (FGF21)

A crucial aspect of CMPF's long-term efficacy in preventing hepatic steatosis is its ability to induce the expression and secretion of Fibroblast Growth Factor 21 (FGF21).[2] FGF21 is a hormone predominantly produced by the liver that plays a critical role in regulating glucose and lipid metabolism.[3] The induction of FGF21 by CMPF appears to be a key downstream effect of ACC inhibition and the subsequent increase in fatty acid oxidation.[2] FGF21, in turn, acts on various tissues to enhance insulin sensitivity, increase energy expenditure, and further promote fatty acid oxidation, creating a positive feedback loop that reinforces the beneficial metabolic effects of CMPF.[3]

Suppression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)

CMPF treatment leads to a sustained reduction in the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[2] SREBP-1c is a master transcriptional regulator that controls the expression of numerous genes involved in fatty acid and triglyceride synthesis.[4][5] By downregulating SREBP-1c, CMPF orchestrates a long-term suppression of the entire lipogenic program in the liver. This effect is likely a consequence of the feedback loop initiated by ACC inhibition and FGF21 induction.[2] The decrease in SREBP-1c protein levels results in reduced transcription of its target genes, including ACC and fatty acid synthase (FAS), further solidifying the shift away from lipid synthesis and towards lipid oxidation.[2]

Quantitative Data on the Effects of CMPF on Lipid Metabolism

The following tables summarize key quantitative findings from preclinical studies investigating the impact of CMPF on various parameters of lipid metabolism.

Table 1: Effect of CMPF on Hepatic and Plasma Lipids in Diet-Induced Obese (DIO) Mice

| Parameter | Control Group | CMPF-Treated Group | Percent Change | Reference |

| Hepatic Triglycerides (mg/g liver) | ||||

| Study 1 (Prevention) | 105.3 ± 8.7 | 48.2 ± 5.1 | ↓ 54.2% | |

| Study 2 (Reversal) | 120.1 ± 11.2 | 65.4 ± 7.9 | ↓ 45.5% | |

| Plasma Triglycerides (mg/dL) | 85.6 ± 9.2 | 62.3 ± 7.1 | ↓ 27.2% | [6] |

| Plasma Total Cholesterol (mg/dL) | 180.4 ± 15.3 | 155.1 ± 12.8 | ↓ 14.0% | [6] |

| Plasma Free Fatty Acids (μM) | 0.85 ± 0.09 | 0.62 ± 0.07 | ↓ 27.1% |

Table 2: In Vitro Effects of CMPF on Hepatocyte Lipid Metabolism

| Parameter | Control | CMPF (200 μM) | Fold Change | Reference |

| Fatty Acid Oxidation (nmol/mg protein/hr) | 1.2 ± 0.1 | 2.5 ± 0.2 | ↑ 2.08 | [7] |

| ACC1 Activity (% of control) | 100 | 45.8 ± 5.3 | ↓ 54.2% | |

| ACC2 Activity (% of control) | 100 | 91.6 ± 3.1 | ↓ 8.4% | |

| SREBP-1c mRNA Expression (relative units) | 1.0 ± 0.12 | 0.4 ± 0.05 | ↓ 0.60 | [2] |

| FGF21 mRNA Expression (relative units) | 1.0 ± 0.15 | 3.2 ± 0.4 | ↑ 3.20 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CMPF's role in lipid metabolism.

Animal Studies: Diet-Induced Obesity (DIO) Mouse Model

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: High-fat diet (HFD; 60% kcal from fat) to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

-

CMPF Administration:

-

Prevention Studies: Mice are administered CMPF (typically 5-10 mg/kg body weight, intraperitoneally or via oral gavage) daily for a period (e.g., 2 weeks) before being placed on the HFD.

-

Reversal Studies: Mice are first fed an HFD for a specified duration (e.g., 12-16 weeks) to establish obesity and hepatic steatosis. Subsequently, mice are treated with CMPF (5-10 mg/kg body weight) daily while continuing the HFD.

-

-

Metabolic Phenotyping:

-

Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) can be assessed using techniques like MRI or DEXA.[6]

-

Glucose and Insulin Tolerance Tests: Performed to assess glucose homeostasis and insulin sensitivity.

-

Plasma Lipid Analysis: Blood samples are collected at specified time points to measure plasma triglycerides, total cholesterol, HDL-cholesterol, LDL-cholesterol, and free fatty acids using commercially available kits.[8]

-

-

Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tissues (liver, adipose tissue, etc.) are collected for histological analysis (H&E and Oil Red O staining for lipid accumulation), gene expression analysis (qPCR), and protein analysis (Western blotting).[6]

Primary Hepatocyte Isolation and Culture

-

Procedure: Primary hepatocytes are isolated from mouse livers using a two-step collagenase perfusion technique.[9][10]

-

Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in appropriate media (e.g., Williams' Medium E supplemented with fetal bovine serum, insulin, and dexamethasone).

-

CMPF Treatment: Once attached, hepatocytes are treated with varying concentrations of CMPF (e.g., 100-500 μM) for specified durations (e.g., 24-48 hours) to assess its direct effects on cellular metabolism.[7]

Acetyl-CoA Carboxylase (ACC) Activity Assay

-

Principle: ACC activity is measured by the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into acid-stable malonyl-CoA.

-

Protocol:

-

Prepare cell or tissue lysates.

-

Incubate the lysate with a reaction mixture containing acetyl-CoA, ATP, MgCl₂, citrate (as an allosteric activator), and [¹⁴C]HCO₃⁻ in the presence or absence of CMPF.[11][12]

-

Stop the reaction by adding acid (e.g., HCl).

-

Dry the samples to remove unreacted [¹⁴C]HCO₃⁻.

-

Quantify the radioactivity incorporated into malonyl-CoA using a scintillation counter.

-

Fatty Acid Oxidation Assay

-

Principle: Measures the rate of oxidation of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) to ¹⁴CO₂ and acid-soluble metabolites.

-

Protocol:

-

Culture primary hepatocytes in the presence or absence of CMPF.

-

Incubate the cells with a medium containing [¹⁴C]palmitate complexed to BSA.[13][14]

-

After incubation, capture the released ¹⁴CO₂ using a trapping agent (e.g., a filter paper soaked in NaOH).

-

Separate the acid-soluble metabolites from the lipid fraction in the culture medium.

-

Quantify the radioactivity in the trapped ¹⁴CO₂ and the acid-soluble fraction using a scintillation counter.

-

Western Blot Analysis

-

Objective: To determine the protein levels of key signaling molecules such as total ACC, phosphorylated ACC (p-ACC), and SREBP-1c.

-

Protocol:

-

Extract proteins from liver tissue or cultured hepatocytes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., anti-ACC, anti-p-ACC, anti-SREBP-1c).[15][16]

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows